4-(5-Chloro-2,1-benzoxazol-3-yl)phenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
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Overview
Description
4-(5-Chloro-2,1-benzoxazol-3-yl)phenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 4-(5-Chloro-2,1-benzoxazol-3-yl)phenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . The reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts, and the reactions are typically carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(5-Chloro-2,1-benzoxazol-3-yl)phenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(5-Chloro-2,1-benzoxazol-3-yl)phenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2,1-benzoxazol-3-yl)phenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
4-(5-Chloro-2,1-benzoxazol-3-yl)phenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate can be compared with other benzoxazole derivatives, such as:
5-Chloro-2-(3-chlorophenyl)benzoxazole: Known for its antimicrobial properties.
2-(4-Methoxyphenyl)benzoxazole: Exhibits significant anticancer activity.
2-(2-Hydroxyphenyl)benzoxazole: Used in the development of fluorescent dyes.
The uniqueness of this compound lies in its combined antibacterial, antifungal, and anticancer properties, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C22H14ClNO5 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
[4-(5-chloro-2,1-benzoxazol-3-yl)phenyl] 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C22H14ClNO5/c23-15-4-7-18-17(12-15)21(29-24-18)13-1-5-16(6-2-13)28-22(25)14-3-8-19-20(11-14)27-10-9-26-19/h1-8,11-12H,9-10H2 |
InChI Key |
RHXKQLOFGZKUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)OC3=CC=C(C=C3)C4=C5C=C(C=CC5=NO4)Cl |
Origin of Product |
United States |
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